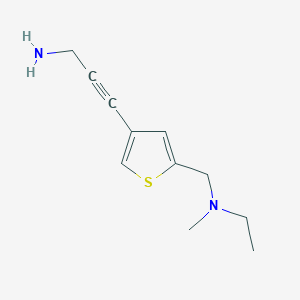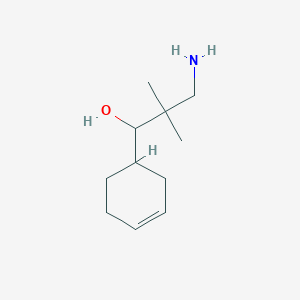
3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C12H23NO. This compound is characterized by the presence of an amino group, a cyclohexene ring, and a dimethylpropanol moiety. It is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol typically involves the reaction of cyclohex-3-en-1-yl derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the use of cyclohex-3-en-1-yl bromide, which reacts with 2,2-dimethylpropan-1-ol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.
Applications De Recherche Scientifique
3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexene ring and dimethylpropanol moiety contribute to the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-(cyclohex-3-en-1-yl)-2-methylpropan-1-ol: This compound has a similar structure but with a methyl group instead of a dimethylpropanol moiety.
3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol: Lacks the dimethyl groups, making it less bulky and potentially less reactive.
Uniqueness
3-Amino-1-(cyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both the cyclohexene ring and the dimethylpropanol moiety makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
3-amino-1-cyclohex-3-en-1-yl-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-4,9-10,13H,5-8,12H2,1-2H3 |
Clé InChI |
BWUAFIQTRFLKFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C(C1CCC=CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


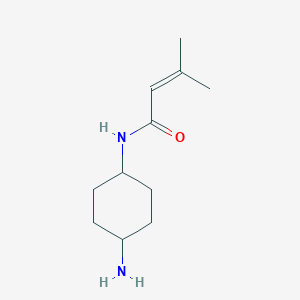
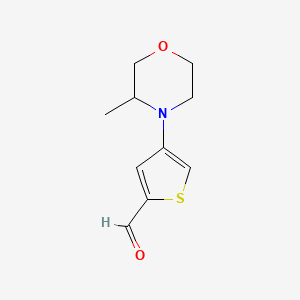

![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13179063.png)
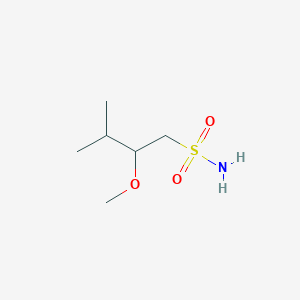


![1H,4H,5H,6H,7H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13179092.png)
![2'-Methyl-[1,4']bipiperidinyl](/img/structure/B13179105.png)
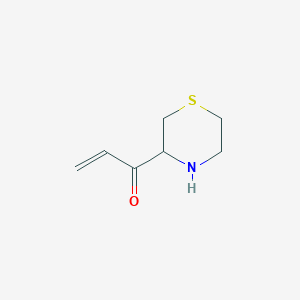

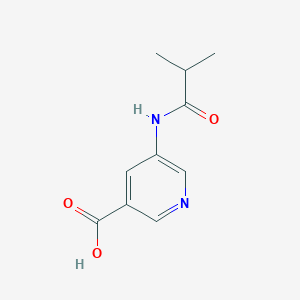
![5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13179134.png)
